C8H18N2O4
L-Lysine acetate
CAS No.: 57282-49-2
Cat. No.: VC0534188
Molecular Formula: C6H14N2O2.C2H4O2
C8H18N2O4
Molecular Weight: 206.24 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57282-49-2 |
---|---|
Molecular Formula | C6H14N2O2.C2H4O2 C8H18N2O4 |
Molecular Weight | 206.24 g/mol |
IUPAC Name | acetic acid;(2S)-2,6-diaminohexanoic acid |
Standard InChI | InChI=1S/C6H14N2O2.C2H4O2/c7-4-2-1-3-5(8)6(9)10;1-2(3)4/h5H,1-4,7-8H2,(H,9,10);1H3,(H,3,4)/t5-;/m0./s1 |
Standard InChI Key | RRNJROHIFSLGRA-JEDNCBNOSA-N |
Isomeric SMILES | CC(=O)O.C(CCN)C[C@@H](C(=O)O)N |
SMILES | CC(=O)O.C(CCN)CC(C(=O)O)N |
Canonical SMILES | CC(=O)O.C(CCN)CC(C(=O)O)N |
Appearance | Solid powder |
Colorform | Needles from water, hexagonal plates from dilute alcohol Colorless crystals |
Melting Point | 224 °C, decomposes 224.5 °C |
Introduction
Chemical Identity and Structural Characteristics
L-Lysine acetate is the acetate salt of L-lysine, an essential α-amino acid. Its IUPAC name is acetic acid;(2S)-2,6-diaminohexanoic acid, and it is identified by CAS number 57282-49-2 . The compound crystallizes as a white to off-white solid , with a specific rotation of +8.5° to +10.0° . The molecular structure comprises a lysine molecule bonded to an acetate ion, forming a stable salt through proton transfer from the carboxylic acid group of acetic acid to the ε-amino group of lysine .
X-ray crystallographic studies reveal that DL-lysine acetate adopts a triclinic crystal system (space group ) with unit cell dimensions Å, Å, Å, and angles , , . The crystal packing demonstrates head-to-tail hydrogen-bonded chains between lysine molecules, bridged by acetate ions through N-H···O interactions .
Synthesis and Production Methods
Industrial production of pharmaceutical-grade L-lysine acetate typically utilizes biofermentation followed by purification. A patented method involves:
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Reacting L-lysine fermentation broth with glacial acetic acid at 55°C (pH 6.0)
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Decolorization with activated carbon (1.0 kg/70L broth)
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Vacuum concentration to density 1.26–1.30 g/cm³
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Controlled cooling crystallization (5°C/h to 55°C, then 2°C/h to 35°C)
This process yields material with ≥98.5% assay and transmittance (T430) ≥98% , meeting pharmacopeial requirements. The fermentation-based approach enables cost-effective production compared to traditional food-grade refinement methods .
Physicochemical Properties
Key physicochemical parameters include:
Property | Value | Source Standard |
---|---|---|
Solubility | Freely soluble in H₂O | USP |
0.1 g/mL in ethanol (96%) | EP | |
pH (1% solution) | 6.5–7.5 | CP |
Loss on drying | ≤0.50% | EP/USP |
Heavy metals (Pb) | ≤10 ppm | CP |
Thermogravimetric analysis shows decomposition onset at 210°C, with complete decomposition by 280°C . The compound exhibits hygroscopicity below 60% relative humidity, necessitating storage at 2–8°C in airtight containers .
Pharmacopeial Standards and Quality Control
Global pharmacopeias specify stringent quality criteria:
Table 1. Comparative Pharmacopeial Specifications
Parameter | CP2020 | EP11 | USP2023 |
---|---|---|---|
Assay | ≥98.5% | 98.5–101.0% | 98.0–102.0% |
Chloride (Cl) | ≤0.02% | ≤0.02% | ≤0.05% |
Sulfate (SO₄) | ≤0.02% | ≤0.03% | ≤0.03% |
Endotoxin | <10 EU/g | <10 EU/g | <10 EU/g |
Total plate count | ≤500 CFU/g | ≤500 CFU/g | ≤500 CFU/g |
Analytical methods include HPLC for purity assessment (USP method L1) and ninhydrin testing for amino acid confirmation . The European Pharmacopeia mandates nuclear magnetic resonance (NMR) spectroscopy for structural verification .
Biological Roles and Health Benefits
Protein and Collagen Synthesis
As an essential amino acid, L-lysine acetate contributes to 2.5–5% of total amino acids in collagen . It facilitates hydroxylation of proline residues through lysyl hydroxylase activation, critical for collagen cross-linking . Clinical studies demonstrate 1.5 g/day supplementation increases collagen synthesis rates by 18% in dermal fibroblasts .
Calcium Homeostasis
L-Lysine enhances intestinal calcium absorption by 40% through TRPV6 channel upregulation . In osteoblast cultures, 0.1 mM lysine acetate increases calcium deposition by 22% compared to controls .
Antiviral Activity
Mechanistic studies show lysine competes with arginine for herpes simplex virus (HSV) replication, reducing viral titers by 3–5 log units in Vero cells . A meta-analysis of 12 trials (n=1,542) found 3 g/day lysine acetate decreased HSV recurrence risk by 34% (RR 0.66, 95% CI 0.54–0.81) .
Industrial and Pharmaceutical Applications
Parenteral Nutrition
L-Lysine acetate constitutes 4.2–6.8% of total amino acids in commercial parenteral solutions . Its high solubility (1.2 g/mL at 25°C) and neutral pH profile minimize venous irritation compared to hydrochloride salts.
Oral Formulations
Tablet formulations typically contain 500–1,000 mg lysine acetate with excipients like microcrystalline cellulose (MCC PH-102) . Stability studies show <2% degradation after 24 months at 25°C/60% RH .
Animal Feed
Poultry feeds supplemented with 0.8% lysine acetate show 12% increased weight gain and 9% improved feed conversion ratio (FCR) . The acetate counteracts dietary cation-anion imbalance, reducing metabolic acidosis risk in livestock .
Crystallographic and Molecular Studies
Single-crystal X-ray analysis reveals three distinct hydrogen-bonding motifs in DL-lysine acetate:
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N(α)-H···O(carboxyl) (2.89 Å)
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N(ε)-H···O(acetate) (2.78 Å)
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O-H···N(α) (2.95 Å)
The crystal lattice energy calculates to −158.7 kcal/mol via Dreiding force field analysis, explaining its high melting point (262°C) . Raman spectroscopy shows characteristic bands at 1,642 cm⁻¹ (C=O stretch) and 1,245 cm⁻¹ (C-N stretch) .
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